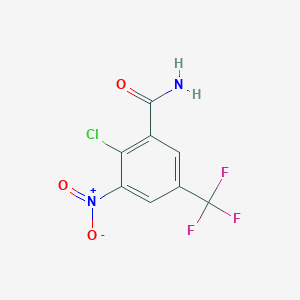

2-Chloro-3-nitro-5-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-3-nitro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2O3/c9-6-4(7(13)15)1-3(8(10,11)12)2-5(6)14(16)17/h1-2H,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMGWMDITIICJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)Cl)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide typically involves the nitration of 2-Chloro-5-(trifluoromethyl)benzoic acid followed by the conversion to the benzamide derivative. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The intermediate 2-Chloro-5-(trifluoromethyl)benzoic acid is first prepared, followed by nitration and subsequent conversion to the benzamide form through amidation reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the chloro group.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Reduction: The major product is 2-Chloro-3-amino-5-(trifluoromethyl)benzamide.

Substitution: The products depend on the nucleophile used, such as 2-Amino-3-nitro-5-(trifluoromethyl)benzamide when using an amine.

Hydrolysis: The products are 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and ammonia or an amine.

Scientific Research Applications

2-Chloro-3-nitro-5-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Benzamide Derivatives

Electron-Withdrawing Groups

- The nitro group in this compound enhances electrophilicity, facilitating nucleophilic substitution during BTZ synthesis.

- Trifluoromethyl (-CF₃) at the 5-position improves metabolic stability and lipophilicity, critical for cellular uptake in mycobacteria .

Halogen Positioning

- Chlorine at the 2-position (vs. 3-position in other analogs) optimizes steric and electronic interactions in the BTZ scaffold. Substitution at the 3-position (e.g., 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide ) disrupts hydrogen-bonding networks essential for crystal packing and stability .

Functional Group Variations

- Hydroxy groups (e.g., 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide ) confer antimicrobial activity via metal ion chelation, a mechanism absent in nitro-containing analogs.

- Cyclohexylamide (e.g., 2-Chloro-N-cyclohexyl-3-(trifluoromethyl)benzamide ) enhances solubility but reduces target specificity compared to planar benzamides.

Biological Activity

2-Chloro-3-nitro-5-(trifluoromethyl)benzamide, also known as 2-Cl-3-NO2-5-CF3-benzamide, is a halogenated aromatic compound that has garnered attention in medicinal chemistry, particularly for its role as a precursor in the synthesis of bioactive compounds. This compound is characterized by its unique trifluoromethyl group, which significantly influences its biological activity and potential applications in treating bacterial infections, notably tuberculosis.

Chemical Structure and Properties

The molecular formula of this compound is C8H4ClF3N2O3. The compound features a benzamide structure with a chloro group, a nitro group, and a trifluoromethyl group. Its crystal structure indicates significant twisting of the nitro and amide groups out of the plane of the benzene ring, which may influence its reactivity and interaction with biological targets .

Antitubercular Properties

The primary biological activity associated with this compound is its potential as an antitubercular agent. It serves as a precursor for synthesizing benzothiazinones, a class of compounds that have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has shown that derivatives synthesized from this compound can inhibit the enzyme decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), which is crucial for mycobacterial cell wall synthesis .

The mechanism by which benzothiazinones exert their antibacterial effects involves targeting DprE1, leading to disrupted cell wall formation. This inhibition hinders the growth and survival of M. tuberculosis, making these compounds promising candidates for further development in antitubercular therapies .

Synthesis

The synthesis of this compound typically involves nitration reactions. A common synthetic route includes treating 2-chloro-5-(trifluoromethyl)benzonitrile with a nitrating acid mixture to yield the desired benzamide through controlled reactions that ensure proper orientation of functional groups on the aromatic ring .

In Vitro Studies

Several studies have evaluated the in vitro activity of benzothiazinone derivatives synthesized from this compound against M. tuberculosis. For instance, compounds derived from this precursor have shown promising Minimum Inhibitory Concentration (MIC) values, indicating effective antibacterial activity.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| BTZ043 | 0.25 | M. tuberculosis |

| PBTZ169 | 0.12 | M. tuberculosis |

These findings highlight the potential of derivatives formed from this compound to serve as effective treatment options against tuberculosis .

Structural Characterization

The structural properties of this compound have been characterized using techniques such as X-ray crystallography. The crystal structure reveals hydrogen-bonding interactions that may influence the compound's solubility and reactivity with biological targets .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, and how are reaction conditions optimized?

The compound is synthesized via ammonolysis of 2-chloro-3-nitro-5-trifluoromethylbenzoyl chloride. A typical procedure involves adding a 25% aqueous ammonia solution to a solution of the benzoyl chloride in acetonitrile, followed by stirring at room temperature. Reaction optimization includes controlling stoichiometry (e.g., excess ammonia to ensure complete conversion) and solvent selection (acetonitrile for solubility and reactivity). Post-synthesis, recrystallization from ethanol yields the pure benzamide as a crystalline solid .

Key Reaction Conditions Table

| Reactant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Chloro-3-nitro-5-trifluoromethylbenzoyl chloride | Acetonitrile | RT | 1–2 h | 70–85% |

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming structural integrity, particularly the trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR). Mass spectrometry (MS) validates molecular weight (theoretical [M+H]⁺ = 297.0). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography may be employed for crystal structure determination, with Mercury software used to analyze packing patterns .

Q. How does the nitro group influence the reactivity of this benzamide in subsequent derivatization?

The nitro group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution at the para position. However, steric hindrance from the trifluoromethyl and chloro substituents may limit reactivity. For example, nucleophilic substitution at the chloro position requires harsh conditions (e.g., heating with K₂CO₃ in DMF) to achieve moderate yields .

Advanced Research Questions

Q. What strategies improve the low reactivity of this compound in nucleophilic substitution reactions?

Low reactivity arises from steric hindrance and electron-withdrawing effects. Strategies include:

- Catalysis : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility.

- High-Temperature Solvents : Employing DMF or DMSO at 80–100°C to increase reaction rates.

- Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes . Example: Heating with 1,4-dioxa-8-azaspiro[4.5]decane-8-carbodithioic acid sodium salt in aqueous ethanol achieves cyclization to benzothiazinones .

Q. How can structural modifications enhance the antitubercular activity of derivatives based on this benzamide?

Structure-activity relationship (SAR) studies highlight:

- Nitro Reduction : Reducing the nitro group to amine improves interactions with Mycobacterium tuberculosis targets (e.g., EthR transcriptional repressor).

- Heterocycle Fusion : Cyclization into benzothiopyranones enhances potency by mimicking natural substrate geometry.

- Trifluoromethyl Retention : Critical for hydrophobic interactions with enzyme active sites .

SAR Example Table

| Derivative | Modification | IC₅₀ (μM) |

|---|---|---|

| Parent benzamide | None | >100 |

| Benzothiopyranone | Cyclization | 0.2–1.5 |

| Amine derivative | Nitro → NH₂ | 0.05–0.1 |

Q. What computational tools are used to predict the metabolic stability of this compound?

Density Functional Theory (DFT) calculations assess hydrolysis susceptibility of the amide bond. Molecular docking (e.g., AutoDock Vina) predicts binding to metabolic enzymes like cytochrome P450. PubChem data (e.g., logP = 2.8) informs pharmacokinetic modeling .

Q. How do crystal packing patterns influence the solubility and bioavailability of this benzamide?

Mercury software analyzes crystal structures to identify intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Strong packing reduces solubility; introducing co-crystals with succinate or napadisylate salts disrupts lattice energy, improving dissolution rates .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in IC₅₀ values for similar derivatives may arise from assay conditions (e.g., bacterial strain variability). Resolution strategies:

- Standardized Assays : Use the Microplate Alamar Blue Assay for consistent MIC determination.

- Metabolite Tracking : LC-MS/MS quantifies active metabolites (e.g., 2-(trifluoromethyl)benzamide) to correlate bioactivity .

Methodological Considerations

Q. What precautions are required when handling this compound due to its halogenated and nitro-functionalized structure?

- Toxicity : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.

- Light Sensitivity : Store in amber vials at 0–6°C to prevent nitro group degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.